molecular formula C8H8ClN3 B6322539 3-Amino-5-chloro-1-methylindazole CAS No. 1499100-99-0

3-Amino-5-chloro-1-methylindazole

Cat. No.: B6322539
CAS No.: 1499100-99-0
M. Wt: 181.62 g/mol
InChI Key: KMJFOCJESJZBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-chloro-1-methylindazole is a chemical compound with the molecular formula C8H8ClN3. It has a molecular weight of 181.62 . The IUPAC name for this compound is 5-chloro-1-methyl-1H-indazol-3-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8ClN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) . This indicates the presence of a chloro group at the 5th position, a methyl group at the 1st position, and an amino group at the 3rd position on the indazole ring.


Physical and Chemical Properties Analysis

This compound is a solid substance .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

5-chloro-1-methylindazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJFOCJESJZBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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